N-((Trimethoxysilyl)methyl)aniline (CAS 77855-73-3): Accelerated Hydrolysis Kinetics Versus γ-Aminopropyl Silanes
N-((Trimethoxysilyl)methyl)aniline exhibits accelerated hydrolysis of its methoxy groups compared to conventional (amino-propyl)silanes. This is a direct consequence of its α-silane architecture, where the nitrogen atom is in close proximity to the silicon center, facilitating a more rapid generation of reactive silanol species [1].
| Evidence Dimension | Relative Hydrolysis Rate |
|---|---|
| Target Compound Data | Accelerated hydrolysis |
| Comparator Or Baseline | Conventional (amino-propyl)silanes (γ-silanes) |
| Quantified Difference | Rate significantly accelerated (qualitative comparison) |
| Conditions | Ambient moisture exposure, aqueous/organic solvent media |
Why This Matters
Faster hydrolysis translates to quicker cure times and more efficient crosslinking in moisture-cure adhesives and sealants, directly impacting production throughput and final bond strength development [1].
- [1] Power Chemical Corporation. (n.d.). SiSiB® PC1710 Silane Technical Datasheet. View Source
